molecular formula C14H14N2O3 B11957541 (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid CAS No. 853334-27-7

(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid

Cat. No.: B11957541
CAS No.: 853334-27-7
M. Wt: 258.27 g/mol
InChI Key: SEMQOMFUPCHVGY-UHFFFAOYSA-N
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Description

(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring attached to a dimethylphenyl group and an acetic acid moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with an appropriate diketone to form the pyridazinone ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethylphenyl)acetic acid: Similar structure but lacks the pyridazinone ring.

    6-Oxo-1(6H)-pyridazinylacetic acid: Similar structure but lacks the dimethylphenyl group.

    (3-Phenyl-6-oxo-1(6H)-pyridazinyl)acetic acid: Similar structure but with a phenyl group instead of a dimethylphenyl group.

Uniqueness

(3-(2,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)acetic acid is unique due to the combination of the pyridazinone ring, dimethylphenyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both the pyridazinone ring and the dimethylphenyl group enhances its potential for various applications in scientific research and industry.

Properties

CAS No.

853334-27-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C14H14N2O3/c1-9-3-4-11(10(2)7-9)12-5-6-13(17)16(15-12)8-14(18)19/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

SEMQOMFUPCHVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)C

Origin of Product

United States

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